Pentamethylbenzaldehyde
Description
Significance of Sterically Hindered Aromatic Aldehydes in Mechanistic Studies
Sterically hindered aromatic aldehydes, such as pentamethylbenzaldehyde, are of paramount importance in the field of mechanistic chemistry. The bulky substituents flanking the aldehyde functional group impose severe spatial restrictions, which can profoundly influence reaction pathways, rates, and selectivities. By studying the behavior of these crowded molecules, chemists can gain deep insights into the transition states of chemical reactions.
The steric bulk can:
Dictate Selectivity: In reactions with multiple possible outcomes, steric hindrance can block certain approaches of a reagent, thereby favoring the formation of a specific isomer. For example, mechanistic studies on the allylstannation of aromatic aldehydes have shown that ortho-substituents create a kinetic preference, influencing the reaction's selectivity. nih.gov These donor groups can stabilize the positive charge developing at the allyl group's beta carbon and the tin atom during the allylation process, making ortho-substituted substrates more favorable for this transformation. nih.gov
Probe Reaction Mechanisms: Comparing the reactivity of a hindered aldehyde like this compound with its less-hindered counterparts allows researchers to elucidate the steric and electronic demands of a reaction. For instance, studies on photoenolization have utilized this compound to understand how electronic and steric factors influence the lifetimes of transient intermediates like (Z)-enols. iiserb.ac.in The lifetime of the photoenol derived from this compound was measured at 35 nanoseconds, providing a baseline for comparison with other substituted aldehydes. iiserb.ac.in
Stabilize Reactive Intermediates: The crowded environment can sometimes stabilize otherwise fleeting intermediates, permitting their detection and characterization. This provides a clearer picture of the step-by-step process of a chemical transformation.
The use of such aldehydes is crucial for developing a predictive understanding of how molecular architecture governs chemical reactivity, a fundamental goal in physical organic chemistry.
Historical Context of this compound Synthesis and Reactivity Investigations
The investigation of this compound and related polymethylated aromatic compounds has a notable history. Early synthetic efforts focused on methods to introduce the formyl group onto the fully methylated benzene (B151609) ring. Its value as a substrate for studying reaction mechanisms under sterically demanding conditions was recognized in various contexts.
One significant historical example of its application is in the study of electrochemical reactions. In the late 1970s, researchers investigating anodic acyloxylation used this compound as a substrate. scispace.com This work explored electrophilic substitution on aromatic rings under emulsion electrolysis conditions, demonstrating the utility of this technique for various aromatic compounds, including the sterically congested this compound. scispace.com Further research has explored its transformation into other structures, such as the formation of tetramethylphthalide under specific reaction conditions. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 17432-38-1 biosynth.comtcichemicals.com |
| Chemical Formula | C₁₂H₁₆O biosynth.comtcichemicals.com |
| Molecular Weight | 176.26 g/mol biosynth.com |
| Appearance | Colorless to pale yellow liquid/solid chembk.com |
| Melting Point | 130.5 °C biosynth.com |
| Flash Point | 135.9 °C biosynth.com |
This table is interactive. Click on the headers to sort.
Contemporary Relevance of this compound in Synthetic Methodologies
This compound continues to be a relevant and valuable compound in the development of modern synthetic methods. Its unique steric and electronic properties are exploited in a variety of cutting-edge applications, from electrosynthesis to catalysis.
A prominent recent example is its use in a scalable, one-pot electrosynthesis of isoxazolines, which are important structural motifs in medicinal chemistry. d-nb.info The process involves the condensation of an aldehyde to an oxime, followed by anodic oxidation and cycloaddition. d-nb.info Interestingly, the study found that the yield for the sterically bulkier this compound was surprisingly high, demonstrating how its structure can be beneficial in certain modern synthetic protocols. d-nb.info
Table 2: Selected Substrate Scope in the Electrosynthesis of Isoxazolines
| Aldehyde Substrate | Yield (%) |
|---|---|
| Benzaldehyde (B42025) | 85 |
| 4-Chlorobenzaldehyde | 97 |
| This compound | 91 |
| Adamantane-1-carbaldehyde | 95 |
Data sourced from Al-Romema et al., 2024. d-nb.info This table illustrates the high efficiency of the reaction for the sterically demanding this compound.
Furthermore, this compound has been listed as a potential component in the preparation of bimetallic catalysts used for producing polyethylene (B3416737) resins. google.com In this context, it acts as a carbonyl-containing compound that reacts with an organomagnesium/support intermediate during catalyst synthesis. google.com These examples underscore the enduring utility of this compound as a specialized building block and mechanistic probe in contemporary organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentamethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZGGOKRKSHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294841 | |
| Record name | Pentamethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17432-38-1 | |
| Record name | 17432-38-1 | |
| Source | DTP/NCI | |
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| Record name | Pentamethylbenzaldehyde | |
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| Record name | Pentamethylbenzaldehyde | |
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Synthetic Methodologies for Pentamethylbenzaldehyde and Its Derivatives
Formylation Reactions for Pentamethylbenzaldehyde Elaboration
The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as formylation, is a fundamental strategy for the synthesis of aromatic aldehydes. For this compound, the Gattermann-Koch reaction and its alternatives are of paramount importance.
Gattermann-Koch Reaction Optimization and Scope for this compound
The Gattermann-Koch reaction is a classic method for formylating aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl). numberanalytics.comdalalinstitute.comtestbook.com This reaction introduces a formyl group directly onto the aromatic ring. numberanalytics.comnumberanalytics.com For the synthesis of this compound, pentamethylbenzene (B147382) is treated with this reagent mixture. google.com
The reaction is generally applicable to alkylbenzenes, making it suitable for the formylation of pentamethylbenzene. thermofisher.com However, the reaction's success and efficiency are highly dependent on optimizing various parameters. numberanalytics.com
The choice of solvent plays a critical role in the Gattermann-Koch reaction. numberanalytics.comdss.go.th Solvents not only facilitate the dissolution of reactants but can also influence the reaction rate and product yield. For the formylation of methyl-substituted benzenes, including pentamethylbenzene, chlorobenzene (B131634) has been identified as a particularly effective solvent. google.com Its use has been shown to lead to higher yields and purity of the resulting methyl-substituted benzaldehyde (B42025) compared to reactions conducted in other common solvents like nitrobenzene (B124822) or an excess of the aromatic substrate itself. google.com Other solvents that can be employed in Gattermann-Koch reactions include benzene (B151609) (at low temperatures), and various chlorofluorocarbons, which are noted for their low flammability and toxicity. google.com The amount of solvent used is also a factor, with a convenient range being 0.5 to 10 molar equivalents per mole of the substituted benzene. google.com
Temperature and pressure are key physical parameters that significantly impact the outcome of the Gattermann-Koch reaction. numberanalytics.com The reaction is typically conducted at elevated pressures, ranging from approximately 50 to 600 psi (350-4150 kPa), as both carbon monoxide and hydrogen chloride are gaseous reactants. google.com Higher pressures can increase the reaction rate but may also promote the formation of unwanted side products, thereby affecting the selectivity. numberanalytics.com
The reaction temperature for the formylation of methyl-substituted benzenes can range from 0°C to 120°C. google.com However, operating at the lower end of this range can lead to very slow reaction rates, while higher temperatures may compromise the quality of the product. google.com A preferred temperature range for optimal results is between 30°C and 70°C. google.com For instance, the synthesis of this compound from pentamethylbenzene has been successfully carried out at 50°C and a carbon monoxide pressure of 600 psi, yielding a pure product after recrystallization. google.com
Alternative Formylation Approaches to this compound
While the Gattermann-Koch reaction is a viable method, other formylation techniques can also be employed to synthesize this compound. One of the most prominent alternatives is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comijpcbs.com
The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The electrophile in this reaction, a chloroiminium ion, is generally considered to be a weaker electrophile than the formyl cation equivalent in the Gattermann-Koch reaction. chemistrysteps.com This often makes the Vilsmeier-Haack reaction a milder and more selective method for formylating sensitive substrates. The initial product is an iminium salt, which is then hydrolyzed during the workup to yield the final aldehyde. wikipedia.org
Transformations from Substituted Benzene Precursors
An alternative synthetic strategy for this compound involves the modification of a pre-existing substituted benzene ring. A key approach in this category is the oxidation of hexamethylbenzene (B147005) derivatives.
Oxidation of Hexamethylbenzene Derivatives to this compound
The selective oxidation of one of the methyl groups of hexamethylbenzene (also known as mellitene) presents a direct route to this compound and its derivatives. wikipedia.org Various oxidizing agents and conditions have been explored to achieve this transformation.
One notable method involves the photochemical oxidation of hexamethylbenzene. nih.gov In a specific system, the irradiation of a manganese(III) complex in the presence of oxygen and hexamethylbenzene leads to the selective oxidation of a methyl group. nih.gov While the major product of this reaction is pentamethylbenzyl alcohol (87% yield), a smaller amount of this compound (8% yield) is also formed. nih.govscispace.comnih.gov This suggests that under these conditions, the alcohol is the primary oxidation product, but further oxidation to the aldehyde can occur. The reaction proceeds via a proposed manganese(V)-oxo intermediate. nih.govscispace.com
Other studies have also reported the formation of this compound as a product from the nitration of hexamethylbenzene, although it is typically an undesired byproduct in these reactions. oup.com Additionally, dye-sensitized photooxidation of hexamethylbenzene has been shown to yield pentamethylbenzyl methyl ether, which can be further photooxidized. researchgate.net While not a direct route to the aldehyde, this highlights the reactivity of the methyl groups of hexamethylbenzene towards oxidation.
Mechanistic Pathways of Aromatic Methyl Oxidation
The oxidation of a methyl group on an aromatic ring is a fundamental transformation in organic synthesis. thieme-connect.com The benzylic C-H bonds in alkyl-substituted benzenes are weaker than typical sp³ C-H bonds, making them susceptible to radical attack. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.org
Several mechanistic pathways can be involved in the oxidation of aromatic methyl groups to aldehydes, depending on the oxidant and reaction conditions.
Free Radical Halogenation followed by Hydrolysis: This common laboratory-scale synthesis involves the free radical bromination of an alkylbenzene using N-bromosuccinimide (NBS) to form a benzylic bromide. The benzylic bromide can then be hydrolyzed to the corresponding alcohol, which is subsequently oxidized to the aldehyde.
Direct Oxidation with Metal-Based Reagents: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid can oxidize alkyl side-chains on aromatic rings. However, these reactions are often difficult to stop at the aldehyde stage and can proceed to the carboxylic acid. thieme-connect.com The mechanism for chromic acid oxidation is thought to involve the transfer of a hydride ion from the benzylic position to the chromium reagent. rsc.org
Electron Transfer Mechanisms: Some oxidation reactions, particularly those involving cerium(IV) salts like ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN), proceed through an initial single-electron transfer from the electron-rich aromatic ring to the metal center. thieme-connect.de This generates a radical cation, which can then undergo further reactions to form the aldehyde. This pathway is favored by electron-donating substituents on the aromatic ring. thieme-connect.de Similarly, oxidations with 2-iodylbenzoic acid (IBX) are also believed to occur via a single-electron-transfer mechanism. thieme-connect.de
Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a modern approach to aromatic methyl oxidation. In some systems, a photocatalyst absorbs light and initiates an electron transfer cascade. For instance, an acridinium (B8443388) ion catalyst can be excited by visible light, leading to an intramolecular electron transfer that generates a radical cation on a xylyl moiety. This radical cation is then capable of oxidizing toluene (B28343) derivatives. acs.org
Catalyst Systems for Selective Methyl Oxidation
Achieving selective oxidation of a single methyl group in polymethylated benzenes like pentamethylbenzene to the corresponding aldehyde is a significant challenge due to the potential for over-oxidation. nih.gov A variety of catalyst systems have been developed to address this.
Transition Metal Catalysts:
Transition metal complexes are widely used for the selective oxidation of methylarenes. thieme-connect.comsemanticscholar.orgmdpi.com
| Catalyst System | Description |
| Pyridinium (B92312) Chlorochromate (PCC) | A stable and readily available reagent that can selectively oxidize methylarenes to aldehydes under mild, aprotic conditions. thieme-connect.comresearchgate.net It has been shown to oxidize only one methyl group in xylenes, even with an excess of the reagent. thieme-connect.com |
| Cerium(IV) Ammonium Nitrate (CAN) | An effective oxidant for the selective oxidation of methylarenes to aldehydes. thieme-connect.denih.gov The reaction is particularly efficient for polymethylated arenes, where only one methyl group is typically oxidized. thieme-connect.de |
| Cobalt and Manganese Salts | These are often used in industrial catalytic oxidation processes. For example, a NaClO/TEMPO/Co(OAc)₂ system enables the benzylic oxidation of alkylarenes to yield aromatic aldehydes and ketones in good yields. organic-chemistry.org |
| Iron-based Catalysts | Bio-inspired iron catalysts have been developed for the aerobic oxidation of methylarenes to benzaldehydes with high yields and selectivities, using polymethylhydrosiloxane (B1170920) as a promoter to prevent over-oxidation. researchgate.net |
| Surfactant-based Molybdenum Catalyst | An oxodiperoxo molybdenum catalyst used with hydrogen peroxide in water provides a cost-effective and environmentally friendly method for the controlled and selective oxidation of methylarenes to carbonyls. organic-chemistry.org |
Metal-Free Catalytic Systems:
In recent years, there has been a growing interest in developing metal-free oxidation methods.
| Catalyst System | Description |
| N-Alkyl Pyridinium Salts | These have been found to be effective catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org Electron-donating groups on the pyridinium ring enhance the catalytic activity. rsc.org |
| o-Iodoxybenzoic acid (IBX) | A hypervalent iodine compound that is highly effective for the oxidation of benzylic positions to form conjugated aromatic carbonyl systems. nih.govorganic-chemistry.org |
Enzymatic and Bio-inspired Catalysis:
| Catalyst System | Description |
| Laccase-Mediator Systems | Laccase, in the presence of a mediator like 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), can catalyze the aerobic oxidation of methylarenes to aldehydes. thieme-connect.de |
Ring Closure and Rearrangement Strategies Involving Trichloromethylpentamethylbenzene for this compound Precursorssci-hub.se
Preparation of this compound Analogs and Structural Isomers
The preparation of analogs and structural isomers of this compound, such as other polymethylbenzaldehydes, can be achieved through similar synthetic strategies. The choice of starting material and reaction conditions dictates the final product.
For instance, the Gattermann-Koch formylation can be applied to various methyl-substituted benzenes to produce the corresponding aldehydes. google.com Examples include the synthesis of:
Mesitaldehyde from mesitylene (B46885) google.com
2,4,5-Trimethylbenzaldehyde sci-hub.se
2,3,5,6-Tetramethylbenzaldehyde sci-hub.se
2,3,4,6-Tetramethylbenzaldehyde from isodurene google.com
The selective oxidation of one methyl group in different polymethylated aromatic compounds is also a key strategy. For example, the oxidation of o-, m-, and p-xylenes with pyridinium chlorochromate (PCC) yields the corresponding tolualdehydes (B1143350) with high selectivity, as only one methyl group is oxidized. thieme-connect.com
Furthermore, electrochemical methods have been developed for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This technique offers a way to prepare complex aromatic aldehydes without the need for chemical oxidants or transition-metal catalysts. nih.gov
Below is a table of some polymethylbenzaldehyde analogs and the reported yields from specific synthetic methods.
| Compound | Starting Material | Method | Yield (%) | Reference |
| This compound | Pentamethylbenzene | Gattermann-Koch Formylation | 73.8 | google.com |
| Mesitaldehyde | Mesitylene | Gattermann-Koch Formylation | 77.2 | google.com |
| 2,3,4,6-Tetramethylbenzaldehyde | Isodurene | Gattermann-Koch Formylation | - | google.com |
| This compound | Pentamethylbenzene | Formylation | 77 | ethernet.edu.et |
Reactivity and Mechanistic Studies of Pentamethylbenzaldehyde
Photoenolization and Photochemical Transformations of Pentamethylbenzaldehyde
Photoenolization is a photochemical reaction where a carbonyl compound with an ortho-alkyl group undergoes intramolecular hydrogen abstraction to form a transient enol-like species known as a photoenol. researchgate.net This process is a key step in various photochemical transformations. researchgate.net
A systematic investigation into a wide range of aldehydes has revealed that the lifetimes of the resulting (Z)-photoenols can be controlled by altering the substituents. iiserb.ac.in In the case of this compound, the lifetime of the (Z)-enol in benzene (B151609) has been measured to be 35 nanoseconds. nih.govacs.orgacs.org This demonstrates that the strategic selection of substituents, which exert both mesomeric and inductive effects, can vary the lifetimes of (Z)-enols by more than an order of magnitude. researchgate.netiiserb.ac.innih.govacs.orgacs.orgiiserb.ac.in For instance, dicyanomesitaldehyde exhibits a significantly longer (Z)-enol lifetime of 760 nanoseconds. nih.govacs.orgacs.org
The stability of enols is influenced by a combination of electronic and steric factors. nih.govresearchgate.net Generally, the keto tautomer is more stable than the enol tautomer. libretexts.org However, factors that stabilize alkenes, such as substitution, can also stabilize the enol form. masterorganicchemistry.com Electron-withdrawing groups can lower the energy of the π* orbital, stabilizing the enol, while electron-donating groups can raise this energy, destabilizing the enol. masterorganicchemistry.com In β-ketoamides, the relative stability of tautomers is explained by considering electronic and steric effects, as well as stabilization through internal hydrogen bonds. core.ac.uk While steric effects often favor the E configuration and anti conformer, there are numerous instances where the Z configuration or gauche conformer is more stable due to other electronic interactions. nih.gov
Hydrogen bonding plays a crucial role in stabilizing the enol form in photoenolization mechanisms. researchgate.netiiserb.ac.innih.govacs.orgacs.orgiiserb.ac.in The presence of an intramolecular hydrogen bond can significantly stabilize the enol tautomer. libretexts.orgmasterorganicchemistry.com In the case of β-ketoamides, both the keto and the major Z-enolamide tautomers are stabilized by intramolecular hydrogen bonds. core.ac.uk This stabilization is a key factor in determining the relative concentrations of the tautomers in solution. core.ac.uk The strength of this hydrogen bond can influence the transition state, with studies showing that even a weak hydrogen bond can lead to significant transition state stabilization. rsc.org The interplay of hydrogen bonding with other factors like electronic and steric effects can considerably broaden the scope of chemical reactions based on photoenolization. researchgate.netiiserb.ac.innih.govacs.orgacs.orgiiserb.ac.in
Photoenolization serves as the starting point for a variety of both bimolecular and unimolecular reactions. researchgate.netiiserb.ac.innih.govacs.orgacs.orgiiserb.ac.in The transient photoenols can react with other molecules in bimolecular processes or undergo further transformations on their own in unimolecular pathways. nih.govsoton.ac.uk The specific reaction pathway and resulting products can be influenced by structural modifications to the initial carbonyl compound. For example, irradiation of 2,5-dimethylbenzoyl oxiranes leads to the formation of β-hydroxy functionalized indanones through a photoenolization mechanism. researchgate.net The study of such reactions provides insight into the complex mechanisms and allows for the development of new synthetic methods. researchgate.net
Persistence and Lifetimes of (Z)-o-Xylylenols Derived from this compound
Nucleophilic and Electrophilic Addition Reactions of this compound
This compound, like other aldehydes, can participate in nucleophilic and electrophilic addition reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
A notable application of this compound is in the synthesis of alkenyl nitriles. Alkenyl nitriles are versatile intermediates in organic synthesis. longdom.org A catalytic, Peterson-like reaction has been developed for the synthesis of these compounds from aldehydes and acetonitriles. nih.gov This method utilizes a heterogeneous fluoride (B91410) catalyst and commercially available silazanes under solvent-free conditions, offering an alternative to traditional methods that require stoichiometric amounts of strong bases. nih.gov The reaction generally provides good to excellent yields, with selectivity depending on the specific substrates used. nih.gov While this specific study does not detail the results with this compound, the general protocol is applicable to a range of aldehydes. nih.gov Other methods for synthesizing alkenyl nitriles include cross-metathesis and oxidative cyanation of alkenes. escholarship.orgnih.gov
Catalytic Peterson-like Synthesis of Alkenyl Nitriles Utilizing this compound
Substrate Scope and Selectivity in Alkenyl Nitrile Formation
The formation of α,β-unsaturated nitriles from aldehydes is a fundamental carbon-carbon bond-forming reaction. Two common methods for this transformation are the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. wikipedia.orgsciensage.info This reaction is widely applicable to various benzaldehyde (B42025) derivatives. nih.govbhu.ac.in The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product. nih.gov
The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route, employing a stabilized phosphonate (B1237965) carbanion, such as that derived from diethyl cyanomethylphosphonate. wikipedia.orgorganic-chemistry.orgtcichemicals.com This method is renowned for producing olefins with high (E)-selectivity. organic-chemistry.orgconicet.gov.ar The reaction's substrate scope is broad, encompassing a wide variety of aldehydes and ketones, and it has been extensively used in the synthesis of natural products. conicet.gov.arnih.gov While specific studies detailing the use of this compound in these particular named reactions are not prevalent, its general reactivity as an aldehyde suggests it could be a potential, albeit sterically challenging, substrate.
The table below illustrates the typical reactants involved in these olefination reactions.
| Reaction Name | Aldehyde/Ketone | Reagent with Active Methylene/Phosphonate Group | Typical Product |
| Knoevenagel Condensation | Benzaldehyde (or derivative) | Malononitrile | Benzylidenemalononitrile |
| Knoevenagel Condensation | Benzaldehyde (or derivative) | Ethyl Cyanoacetate | Ethyl cyanocinnamate |
| Horner-Wadsworth-Emmons | Aldehyde (or ketone) | Diethyl cyanomethylphosphonate | α,β-Unsaturated nitrile |
Mechanistic Pathways of Carbanion Attack
The mechanistic underpinnings of both the Knoevenagel and HWE reactions begin with the formation of a nucleophilic carbanion.
In the Knoevenagel condensation , a weak base abstracts a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion. This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This addition step is followed by a dehydration reaction, eliminating a molecule of water to form the conjugated C=C double bond of the alkenyl nitrile product. wikipedia.org
In the Horner-Wadsworth-Emmons reaction , a base (e.g., NaH, BuLi) deprotonates the α-carbon of the diethyl cyanomethylphosphonate to generate the phosphonate carbanion. organic-chemistry.orgenamine.net This potent nucleophile adds to the aldehyde carbonyl, forming an intermediate known as an oxaphosphetane. This four-membered ring intermediate then collapses, eliminating a water-soluble dialkyl phosphate (B84403) salt and yielding the desired (E)-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.org The term "silyloxynitrile intermediates" is not characteristic of the standard HWE or Knoevenagel pathways but may refer to alternative procedures involving silyl (B83357) reagents.
Baeyer Condensation with this compound in Triarylmethane Synthesis
The Baeyer condensation is a classic method for synthesizing triarylmethanes, which are crucial precursors for a wide array of dyes and functional materials. The reaction typically involves the acid-catalyzed condensation of an aryl aldehyde with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline. researchgate.net
Steric Hindrance Effects of this compound on Product Formation
The steric bulk of the reactants plays a critical role in the success of the Baeyer condensation. Research has shown that highly hindered aryl aldehydes often fail to yield the expected triarylmethane products. Specifically, when this compound was used as the aldehyde component in a reaction with N,N-dimethylaniline under typical acidic conditions, no detectable triarylmethane product was formed. This outcome is attributed to the severe steric hindrance imposed by the five methyl groups on the phenyl ring. These groups effectively shield the carbonyl carbon from nucleophilic attack by the N,N-dimethylaniline, thus preventing the condensation reaction from occurring. This demonstrates that there is a steric limit to the Baeyer condensation, and this compound surpasses this threshold.
The table below summarizes the effect of steric hindrance on the yield of triarylmethane synthesis.
| Aldehyde | Steric Hindrance | Outcome of Baeyer Condensation |
| Benzaldehyde | Low | Good to excellent yield |
| 4-Chlorobenzaldehyde | Moderate | Good to excellent yield |
| This compound | Very High | No detectable product |
| 9-Anthracenecarboxaldehyde | Very High | No detectable product |
Acid-Catalyzed and Microwave-Assisted Condensations
For aldehydes that are amenable to the Baeyer condensation, various acid catalysts are employed to activate the aldehyde's carbonyl group, making it more electrophilic. Commonly used catalysts include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), and p-toluenesulfonic acid (p-TsOH).
In recent years, microwave irradiation has emerged as a powerful technique to accelerate organic reactions. The application of microwave-assisted heating to the Baeyer condensation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating methods. This "green chemistry" approach offers an efficient and rapid synthesis of triarylmethanes from suitable aldehyde precursors. wikipedia.org However, even with the enhanced conditions provided by microwave assistance, the profound steric hindrance of this compound would likely still inhibit the reaction.
[3+2] Cycloaddition Reactions with this compound-Derived Oximes
While direct condensation on the carbonyl carbon of this compound is challenging, its derivatives can undergo alternative reaction pathways. One such pathway involves converting the aldehyde to an oxime, which can then participate in [3+2] cycloaddition reactions. These reactions are powerful tools for constructing five-membered heterocyclic rings.
Electrosynthesis of Isoxazol(in)es from this compound
A notable application is the electrochemical synthesis of isoxazolines from aldehydes. This method provides a transition-metal-free and additive-free one-pot process. The transformation begins with the condensation of the aldehyde with hydroxylamine (B1172632) to form the corresponding aldoxime in situ.
In the case of this compound, the resulting pentamethylbenzaldoxime is then subjected to anodic oxidation. This electrochemical step generates a highly reactive nitrile oxide intermediate. This intermediate immediately undergoes an intermolecular [3+2] cycloaddition with a suitable dipolarophile, such as an alkene, that is present in the reaction mixture. This cascade reaction efficiently produces the corresponding isoxazoline (B3343090).
Remarkably, the protocol has proven to be highly effective for sterically hindered substrates. The electrosynthesis of the isoxazoline derived from this compound proceeded in high yield, demonstrating the utility of this electrochemical approach to overcome the steric challenges associated with this bulky aldehyde. nih.gov
| Aldehyde Precursor | Key Intermediate | Reaction Type | Product | Yield nih.gov |
| Pentafluorobenzaldehyde | Pentafluorobenzonitrile oxide | [3+2] Cycloaddition | Isoxazoline | 78% |
| This compound | Pentamethylbenzonitrile (B1596529) oxide | [3+2] Cycloaddition | Isoxazoline | 85% |
| 1-Adamantanecarboxaldehyde | 1-Adamantylnitrile oxide | [3+2] Cycloaddition | Isoxazoline | 87% |
Impact of Steric Bulk of this compound on Cycloaddition Yields
The steric hindrance imposed by the pentamethylphenyl group has a profound impact on the efficiency of cycloaddition reactions. In pericyclic reactions like the Diels-Alder [4+2] cycloaddition, steric bulk on the reactants can significantly impede the reaction. msu.edumychemblog.com For a cycloaddition to occur, the diene and dienophile must approach each other to form a cyclic transition state. mychemblog.com The five methyl groups on the aromatic ring of this compound create a sterically crowded environment around the aldehyde functional group.
This steric congestion can lead to several outcomes:
Reduced Reaction Rates: The bulky substituents hinder the necessary orbital overlap between the aldehyde (acting as or as part of a dienophile) and a diene, raising the activation energy of the reaction. msu.edu
Lower Yields: Due to the increased steric strain in the transition state, alternative reaction pathways that are less sterically demanding may be favored, leading to lower yields of the desired cycloadduct. beilstein-journals.org In some cases, extreme steric hindrance can prevent the reaction from occurring altogether under standard conditions. mychemblog.com
Influence on Selectivity: Steric hindrance can also dictate the regioselectivity and stereoselectivity (e.g., endo/exo selectivity) of the cycloaddition, often favoring the formation of the sterically least hindered product, which may not always be the electronically favored one. msu.eduuc.pt
While specific studies quantifying cycloaddition yields for this compound are not abundant, the general principles of pericyclic reactions strongly suggest that its utility as a dienophile would be limited, especially when compared to less substituted benzaldehydes. msu.eduarkat-usa.org Research on other sterically encumbered systems confirms that bulky groups often necessitate harsher reaction conditions or specialized catalysts to achieve reasonable yields in cycloaddition reactions. beilstein-journals.orgrsc.org
Mechanistic Insights into Nitrile Oxide Generation and Cycloaddition Pathways
This compound can serve as a precursor for the generation of pentamethylbenzonitrile oxide, a reactive 1,3-dipole, which can then undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes or alkynes to form five-membered heterocyclic rings (isoxazolines or isoxazoles, respectively). mdpi.comresearchgate.nettandfonline.com
Formation of this compound Oxime: The aldehyde is first converted into the corresponding aldoxime. This is a standard condensation reaction between an aldehyde and hydroxylamine.
Oxidation to Pentamethylbenzonitrile Oxide: The aldoxime is then oxidized to generate the nitrile oxide intermediate in situ. This transformation is essentially a dehydrogenation process. rushim.ru A common method involves the use of mild oxidizing agents. For instance, reagents like trichloroisocyanuric acid or a combination of NaCl and Oxone can effectively convert aldoximes to nitrile oxides. tandfonline.comresearchgate.net The mechanism typically proceeds through an intermediate such as a hydroximoyl halide, which then undergoes dehydrohalogenation to yield the nitrile oxide. rushim.ruchemrxiv.org
Proposed Mechanism for Nitrile Oxide Generation:
The aldoxime reacts with an oxidant (e.g., an electrophilic halogen source) to form an O-halo or related activated intermediate.
A base present in the reaction mixture facilitates the elimination of H-X (where X is a halide or other leaving group), leading to the formation of the linear nitrile oxide functional group (-C≡N⁺-O⁻).
[3+2] Cycloaddition: The generated pentamethylbenzonitrile oxide is highly reactive and is immediately trapped by a dipolarophile present in the reaction mixture. nih.gov This is a concerted pericyclic reaction where the 4π electrons of the nitrile oxide and the 2π electrons of the alkene/alkyne react to form a new ring. mdpi.comacs.org The reaction is typically highly regioselective, governed by the electronic properties (HOMO-LUMO interactions) of the dipole and the dipolarophile. mdpi.com However, the significant steric bulk of the pentamethylphenyl group would be expected to influence the rate of cycloaddition.
Oxidation and Reduction Reactions of this compound
Conversion of this compound to Pentamethylbenzoic Acid
The oxidation of this compound to its corresponding carboxylic acid, pentamethylbenzoic acid, is a key transformation.
This compound can be efficiently oxidized to pentamethylbenzoic acid via liquid-phase oxidation using an excess of oxygen. [US4195040A] The reaction can be performed using pure oxygen, air, or other oxygen-nitrogen mixtures. [US4195040A] This process is typically carried out at temperatures ranging from 0°C to 120°C. [US4195040A] The use of a solvent is common, and it has been noted that employing chlorobenzene (B131634) can reduce the formation of side products. [US4195040A] Furthermore, the inclusion of a reductant like cyclohexanone (B45756) in the reaction mixture has been shown to improve the yield of the resulting pentamethylbenzoic acid. [US4195040A]
The rate of the liquid-phase oxidation of benzaldehydes is significantly enhanced by the use of an autoxidation initiator. [US4195040A] These initiators are substances that generate free radicals, which then propagate a chain reaction. The concentration of the initiator is typically low, in the range of 0.01 to 2 percent by weight, based on the weight of the aldehyde. [US4195040A]
Suitable initiators for this free-radical reaction include: [US4195040A]
Azo Initiators: Such as azobisisobutyronitrile and azobisdimethylvaleronitrile.
Organic Peroxides: Including benzoyl peroxide and di-tert-butyl peroxide.
Metal Salts: Salts of transition metals like cobalt, manganese, vanadium, chromium, iron, and nickel can also act as effective initiators.
The table below summarizes the types of initiators used in the autoxidation of substituted benzaldehydes.
| Initiator Type | Examples |
| Azo Initiators | Azobisisobutyronitrile, Azobisdimethylvaleronitrile |
| Organic Peroxides | Benzoyl Peroxide, Di-tert-butyl Peroxide |
| Metal Salts | Salts of Co, Mn, V, Cr, Fe, Ni |
Formation of Pentamethylbenzyl Alcohol from this compound
This compound can be readily converted to pentamethylbenzyl alcohol through a reduction reaction. This transformation involves the reduction of the aldehyde carbonyl group to a primary alcohol. Studies on the oxidation of hexamethylbenzene (B147005) have identified pentamethylbenzyl alcohol as the major product and this compound as a minor product, confirming the chemical relationship between these compounds. nih.govnih.gov
The reduction is typically achieved using standard reducing agents common in organic synthesis. Common laboratory methods include the use of hydride reagents.
Common Reducing Agents for Aldehyde Reduction:
| Reagent | Typical Solvent(s) | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol (B145695) | A mild and selective reagent, generally does not reduce esters or carboxylic acids. organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | A very powerful, non-selective reducing agent. Must be used in anhydrous conditions. wikipedia.org |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | A mild reagent often used for reductive amination but also effective for simple aldehyde reduction. organic-chemistry.org |
| Poly(methylhydrosiloxane) (PMHS) | Ethanol, THF | An inexpensive and mild reducing agent, often used with a catalyst. cmu.edu |
The choice of reagent depends on the desired reaction conditions and the presence of other functional groups in the molecule. For a direct reduction of this compound, the milder sodium borohydride is often sufficient and offers high yields. synhydrid.com The reaction is generally rapid and proceeds cleanly to the corresponding alcohol. psu.edu
Reactions Involving Benzocyclobutene Derivatives with this compound
The reaction between this compound and benzocyclobutene derivatives proceeds through a thermally induced electrocyclic ring-opening of the benzocyclobutene. Benzocyclobutene is a strained molecule that, upon heating to around 180 °C, opens to form the highly reactive intermediate, o-xylylene (B1219910) (also known as o-quinone dimethide). wikipedia.org This ring-opening process temporarily disrupts the aromaticity of the benzene ring, making the reverse reaction favorable. wikipedia.org
However, the generated o-xylylene is a reactive diene that can be trapped in a cycloaddition reaction, which restores the aromatic system. wikipedia.org When this compound is used as the reaction partner, the o-xylylene intermediate undergoes a hetero-Diels-Alder reaction. In this reaction, the aldehyde's carbonyl group acts as the dienophile. The expected product from this [4+2] cycloaddition would be a substituted isochroman (B46142) derivative, formed by the annulation of a new six-membered ring onto the aromatic core. The significant steric hindrance from the five methyl groups on the this compound molecule is a critical factor that may influence the reaction conditions required, potentially necessitating higher temperatures or longer reaction times to achieve the transformation.
Corey-Fuchs Reaction Applications with this compound
The Corey-Fuchs reaction provides a two-step method for converting an aldehyde into a terminal alkyne, representing a one-carbon homologation. organic-chemistry.orggoogle.com This transformation is applicable to a wide range of aldehydes, including sterically hindered aromatic aldehydes like this compound. alfa-chemistry.comambeed.com
The reaction proceeds in two distinct stages: wikipedia.org
Formation of a Dibromoalkene: this compound is treated with a reagent mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). wikipedia.org This combination generates a phosphorus ylide in situ, which then reacts with the aldehyde in a manner analogous to the Wittig reaction to yield the corresponding 1,1-dibromoalkene, in this case, 1,1-dibromo-2-(pentamethylphenyl)ethene. organic-chemistry.orgwikipedia.org This dibromoalkene is a stable intermediate that can often be isolated. organic-chemistry.org The use of zinc dust can reduce the amount of triphenylphosphine needed, which can improve yields and simplify purification. wikipedia.org
Conversion to a Terminal Alkyne: The isolated dibromoalkene is then treated with a strong base, typically two equivalents of an alkyllithium reagent such as n-butyllithium (n-BuLi). organic-chemistry.orggoogle.com The first equivalent of base induces dehydrohalogenation to form a bromoalkyne intermediate. organic-chemistry.org The second equivalent facilitates a metal-halogen exchange, which, after aqueous workup, yields the terminal alkyne, pentamethylphenylacetylene. organic-chemistry.orgwikipedia.org This final step is understood to proceed through a carbene intermediate via a process known as the Fritsch-Buttenberg-Wiechell rearrangement. wikipedia.org
Condensation Reactions with Activated Methylene Compounds (e.g., Cyclopentadiene (B3395910) Derivatives)
This compound readily undergoes condensation reactions with compounds containing an activated methylene group, such as cyclopentadiene and its derivatives. These reactions are foundational for the synthesis of a class of cross-conjugated hydrocarbons known as fulvenes. nih.gov The reaction, first discovered by Johannes Thiele, typically involves the base-catalyzed condensation between an aldehyde or ketone and cyclopentadiene to form the brightly colored fulvene (B1219640) and water. nih.gov
A specific application of this condensation is the synthesis of 6-(2,3,4,5,6-pentamethylphenyl)-1,3-diphenylfulvene. nih.gov This reaction involves the base-catalyzed condensation of this compound with 1,3-diphenylcyclopentadiene. nih.gov In a typical procedure, the reaction is carried out in absolute ethanol at room temperature, using pyrrolidine (B122466) as the base catalyst. nih.gov The product precipitates from the reaction mixture and can be isolated by vacuum filtration. nih.gov
Synthesis of 6-(2,3,4,5,6-pentamethylphenyl)-1,3-diphenylfulvene
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Product |
|---|
The stereochemistry of the resulting fulvenes is significantly influenced by the steric bulk of the substituents. In the case of 6-(2,3,4,5,6-pentamethylphenyl)-1,3-diphenylfulvene, the steric interactions between the ortho-methyl groups of the pentamethylphenyl ring and the substituents on the cyclopentadiene ring are substantial. nih.gov
X-ray crystallography studies have provided detailed insight into the molecular geometry of this compound. nih.gov To minimize steric strain, the various aryl substituents are forced to rotate out of the plane of the central cyclopentadiene ring. nih.gov The analysis reveals the following dihedral angles between the core cyclopentadiene ring and its substituents:
The 1-phenyl substituent is rotated by 41.65°. nih.gov
The 3-phenyl substituent is rotated by 25.17°. nih.gov
The 6-(pentamethylphenyl) substituent is rotated by a significant 64.15°. nih.gov
This large rotation of the pentamethylphenyl group is a direct consequence of the severe steric hindrance imposed by its five methyl groups, forcing it into a conformation that minimizes repulsive interactions with the rest of the molecule. nih.gov
Applications of Pentamethylbenzaldehyde in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
In chemical synthesis, a "building block" is a molecule that possesses reactive functional groups and can be used for the modular, bottom-up assembly of more complex molecular structures. wikipedia.org Pentamethylbenzaldehyde fits this description perfectly, offering a reactive aldehyde group for further chemical transformations and a bulky pentamethylphenyl moiety that can be used to control the three-dimensional structure of the final product. wikipedia.org The synthesis of various polymethylbenzaldehydes, including this compound itself, has been well-documented, making it an accessible component for synthetic chemists. sci-hub.se
Its utility lies in its ability to introduce a sterically demanding and rigid framework into a target molecule. This is particularly valuable in the construction of supramolecular assemblies, sterically hindered catalysts, and complex organic scaffolds where precise control over molecular shape and conformation is critical. rsc.org The transition from a simple molecule like this compound to a complex network or architecture is a fundamental strategy in creating materials with designed functions. rsc.org
Precursor in the Synthesis of Bioactive Compounds
While natural products are a major source of inspiration for new drugs, synthetic modifications and the creation of "pseudo-natural products" are crucial for optimizing bioactivity and developing novel therapeutic agents. mdpi.comnih.gov this compound serves as a precursor in the synthesis of molecules with demonstrated biological relevance.
A key example is its use in the preparation of 2,4,5,6,7-pentamethyl-1H-benzimidazole. This compound is synthesized through the condensation of this compound with o-phenylenediamine (B120857) in acidic conditions, which is then followed by cyclization. The resulting benzimidazole (B57391) derivative is recognized for its diverse biological activities. The benzimidazole core is a significant structure in medicinal chemistry, and the five methyl groups inherited from the this compound precursor enhance the molecule's lipophilicity. This increased lipophilicity allows it to penetrate cellular membranes more effectively, which can significantly influence its biological interactions and efficacy. The compound is reported to exhibit potential antimicrobial and anticancer activities by binding to targets like DNA and proteins, thereby inhibiting their function.
| Property | Value |
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| CAS Number | 17432-38-1 |
| Appearance | Solid |
| Data sourced from NIST WebBook nist.gov |
Role in the Creation of Novel Materials
The "bottom-up" approach to fabricating novel materials involves assembling them molecule by molecule to create supramolecular architectures with specific functions. nih.gov this compound's distinct structure makes it a valuable component in the rational design of new materials, from molecular cages to functional polymers. cheminst.ca
Cage-type molecules with internal cavities are of great interest for their ability to selectively bind ions and small molecules, a field known as host-guest chemistry. nih.govosti.gov Synthetic strategies have been developed to create cage molecules composed of phenyl "walls" and capping components. acs.org These structures are designed to bind cations, such as alkali metals and ammonium (B1175870), through cation-π interactions within their π-electron-rich cavities. nih.govacs.org
Molecule-based magnets are materials in which magnetic properties arise from the specific arrangement of molecules within a larger structure, such as a coordination polymer. rsc.org this compound has been utilized as a precursor in the synthesis of amorphous, air-sensitive magnetic coordination polymers. vt.edu These materials are built by linking metal ions with organic ligands to create extended networks that can exhibit magnetic ordering at low temperatures. nih.govitn.ptnih.gov
A key step in creating these magnetic materials involves converting this compound into a suitable ligand. vt.edu This is achieved through a Knoevenagel condensation reaction with malononitrile (B47326) (dicyanomethane). This reaction, often performed in an aqueous medium, couples the aldehyde with the active methylene (B1212753) compound to produce 2-(pentamethylphenyl)-1,1-dicyanoethylene. psu.edu
In this new molecule, the dicyanoethylene group acts as a potent π-electron acceptor. This acceptor unit is then used in the subsequent synthesis of the magnetic coordination polymer, where it plays a critical role in the electronic interactions that mediate the magnetic properties of the final material. vt.edu
The properties of molecule-based magnets are highly dependent on the structure of their organic components. rsc.org The pentamethylphenyl group from the original aldehyde precursor exerts significant electronic and steric effects that influence the magnetic ordering temperatures of the resulting coordination polymers. vt.edu
Steric Effects: The five methyl groups create substantial steric bulk. This crowding influences the geometry and packing of the polymer chains, affecting the distances and angles between the magnetic centers (metal ions). These structural parameters are critical in determining the nature and strength of the magnetic coupling. rsc.org
Spectroscopic and Computational Investigations of Pentamethylbenzaldehyde Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide critical data for confirming the structure of reaction products and for understanding the underlying reaction mechanisms.
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of products resulting from reactions involving pentamethylbenzaldehyde. The chemical shifts, coupling constants, and integration of signals in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, offer a detailed map of the molecular framework.
For this compound itself, the ¹H NMR spectrum is characterized by signals corresponding to the aldehydic proton and the five methyl groups attached to the benzene (B151609) ring. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum. The methyl protons also appear as singlets, with their specific chemical shifts influenced by their position on the aromatic ring.
In reaction products, changes in the NMR spectra provide direct evidence of chemical transformations. For instance, the disappearance of the aldehydic proton signal and the appearance of new signals are indicative of reactions at the aldehyde group. Similarly, alterations in the chemical shifts of the methyl groups or the aromatic carbons can signify modifications to the benzene ring.
¹H NMR Data for this compound:
Aldehydic Proton (CHO): A singlet is observed at a characteristic downfield chemical shift.
Methyl Protons (CH₃): Multiple singlets are present, corresponding to the five methyl groups on the aromatic ring.
¹³C NMR Data for this compound:
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typical for aldehydes.
Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring.
Methyl Carbons: Signals for the five methyl group carbons.
The following table provides typical chemical shift ranges for the key protons and carbons in this compound and its derivatives.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehydic Proton (CHO) | 9.5 - 10.5 |
| ¹H | Aromatic Protons | Not Applicable (fully substituted) |
| ¹H | Methyl Protons (Ar-CH₃) | 2.0 - 2.5 |
| ¹³C | Carbonyl Carbon (C=O) | 190 - 200 |
| ¹³C | Aromatic Carbons (C-CHO) | 130 - 140 |
| ¹³C | Aromatic Carbons (C-CH₃) | 135 - 145 |
| ¹³C | Methyl Carbons (Ar-CH₃) | 15 - 25 |
NMR spectroscopy is a powerful tool for investigating reaction mechanisms. By monitoring the changes in the NMR spectrum over time, it is possible to identify intermediates, track the formation of products, and determine reaction kinetics. For example, in the study of hydration reactions of aldehydes, NMR can be used to determine the equilibrium between the aldehyde and its hydrate (B1144303) form. researchgate.net
In reactions involving this compound, NMR can be used to:
Identify reaction intermediates: Transient species that are formed during the course of a reaction can sometimes be observed by NMR, providing direct evidence for a proposed mechanism.
Determine reaction kinetics: By measuring the concentration of reactants and products as a function of time, rate constants for the reaction can be determined.
Elucidate stereochemistry: NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the three-dimensional structure of reaction products.
Mass Spectrometry for Reaction Product Identification and Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound reactions, MS is crucial for identifying the products formed. The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. nih.govnist.gov Fragmentation patterns observed in the mass spectrum can provide additional structural information. For instance, the loss of a hydrogen atom or a methyl group from the molecular ion can be observed. nih.gov
When this compound undergoes a reaction, the resulting products will have different molecular weights, which can be readily detected by MS. This allows for the confirmation of the expected product and the identification of any unexpected byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which can be used to determine its elemental formula.
Key Features in the Mass Spectrum of this compound:
Molecular Ion Peak (M⁺): m/z = 176 nih.gov
Major Fragment Ions: m/z = 175 ([M-H]⁺), 147 ([M-CHO]⁺) nih.gov
The following table summarizes the key mass spectral data for this compound.
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 176 | High | Molecular Ion (M⁺) |
| 175 | Highest | [M-H]⁺ |
| 147 | Moderate | [M-CHO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde functional group and the aromatic ring. nist.govchemicalbook.com The most prominent feature is the strong absorption due to the C=O stretching vibration of the aldehyde, which typically appears around 1700 cm⁻¹. docbrown.info The C-H stretching vibration of the aldehyde group is also observable. docbrown.info
In the course of a reaction, changes in the IR spectrum can be used to monitor the disappearance of the aldehyde functional group and the appearance of new functional groups. For example, if the aldehyde is reduced to an alcohol, the C=O stretching band will disappear, and a broad O-H stretching band will appear.
Characteristic IR Absorption Bands for this compound:
C=O Stretch (Aldehyde): ~1700 cm⁻¹ docbrown.info
C-H Stretch (Aldehyde): ~2820 and ~2720 cm⁻¹
C-H Stretch (Aromatic): ~3000-3100 cm⁻¹
C=C Stretch (Aromatic): ~1600 and ~1450 cm⁻¹
The table below details the significant IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1700 | C=O Stretch | Aldehyde |
| ~2820, ~2720 | C-H Stretch | Aldehyde |
| ~3000-3100 | C-H Stretch | Aromatic Ring |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Transient Species Detection
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV spectrum of benzaldehyde (B42025), a related compound, shows a maximum absorption wavelength (λmax) around 248 nm, which is attributed to the π → π* transition. researchgate.net
UV-Vis spectroscopy is particularly useful for studying the kinetics of reactions involving this compound. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. researchgate.netresearchgate.net This technique is also valuable for detecting the formation of transient species, such as radicals or other reactive intermediates, which often have distinct UV-Vis absorption spectra. rsc.org
Chromatographic Techniques for Purity Assessment and Product Quantification
Chromatographic techniques are essential for separating and purifying the products of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of aldehydes. sielc.comrsc.orggoogle.com By using a suitable stationary phase and mobile phase, it is possible to separate this compound from its reaction products and any unreacted starting materials. rsc.org
HPLC can be used for both qualitative and quantitative analysis. By comparing the retention time of a peak in the chromatogram to that of a known standard, the identity of a compound can be confirmed. The area under a peak is proportional to the concentration of the compound, allowing for quantitative determination of the product yield and the purity of the isolated material. researchgate.net Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile compounds like this compound and its derivatives.
Gas-Liquid Partition Chromatography (GLPC)
Gas-Liquid Partition Chromatography (GLPC), a subset of Gas-Liquid Chromatography (GLC), is a powerful analytical technique for separating and analyzing volatile compounds. chromtech.com The fundamental principle of this method lies in the partitioning of a solute between a gaseous mobile phase and a liquid stationary phase coated onto an inert solid support within a column. chemguide.co.uklibretexts.org The mobile phase, typically an inert gas like helium, carries the vaporized sample through the column. chemguide.co.uk
The separation of components in a mixture, such as one containing this compound, is determined by the differential partitioning of each compound. A compound's migration rate is governed by its solubility in the liquid stationary phase and its vapor pressure. Molecules with higher vapor pressure and lower solubility in the stationary phase spend more time in the gas phase and travel through the column faster, resulting in shorter retention times. chemguide.co.uk Conversely, compounds that interact more strongly with the liquid stationary phase are retained longer.
For this compound, its volatility allows for analysis via GLPC. The choice of the stationary phase is critical and is selected based on its ability to interact differentially with the analyte compared to other components in the sample. The temperature of the column is a key parameter that is carefully controlled, often through programmed temperature ramps, to ensure efficient separation of compounds with a range of boiling points. chemguide.co.uk This technique can be used for both qualitative analysis (based on retention time) and quantitative analysis of this compound in a sample mixture.
Column Chromatography for Purification
Column chromatography is a standard and indispensable method for the purification of aldehydes, including this compound, from reaction mixtures. researchgate.net The technique separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase (eluent) passes through it. researchgate.net For aldehydes, silica (B1680970) gel is a commonly used stationary phase. ku.edu
A primary challenge in the purification of aldehydes is their potential sensitivity. The slightly acidic nature of standard silica gel can sometimes lead to the formation of acetals or hemiacetals, particularly if an alcohol is used as a solvent, or other decomposition pathways. researchgate.net To circumvent this, the silica gel can be deactivated by pre-treating the column with a solvent system containing a small amount of a base, such as triethylamine (B128534). researchgate.netrochester.edu
The selection of the eluent system is crucial for achieving good separation. Typically, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether) is used. researchgate.netresearchgate.net The polarity of the eluent is often gradually increased (gradient elution) to first elute non-polar compounds and subsequently the more polar ones. Since aldehydes are generally less polar than corresponding impurities like alcohols or carboxylic acids (formed via oxidation), the aldehyde will typically elute from the column first. researchgate.net
Table 1: Typical Conditions for Column Chromatography Purification of Benzaldehyde Derivatives
| Parameter | Description | Example |
|---|---|---|
| Stationary Phase | The solid adsorbent that retains the compounds. | Silica Gel |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Toluene (B28343)/Acetic Acid ku.edursc.org |
| Elution Mode | The method of applying the eluent. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) rochester.edu |
| Pre-treatment | Optional step to modify the stationary phase. | Deactivation of silica gel with triethylamine to prevent decomposition of sensitive aldehydes. researchgate.net |
| Separation Principle | Differential adsorption based on polarity. | Less polar compounds elute faster; more polar compounds are retained longer. |
X-ray Crystallography for Structural Determination of this compound Derivatives
The structural analysis of benzaldehyde derivatives shows that supramolecular assemblies are often consolidated by a network of weak intermolecular forces. nih.gov These can include:
C–H⋯O hydrogen bonds: These interactions involving the carbonyl group are common synthons in the crystal packing of benzaldehydes. nih.govrsc.org
π–π stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov
C–H⋯π interactions: Where a C-H bond points towards the face of an aromatic ring. nih.gov
Table 2: Example Crystallographic Data for Benzaldehyde Derivatives nih.gov
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
|---|---|---|---|
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | Pna2₁ | P2₁/c | Pī |
| a (Å) | 10.187 | 9.876 | 7.453 |
| b (Å) | 16.543 | 11.234 | 10.987 |
| c (Å) | 17.012 | 13.567 | 12.345 |
| **β (°) ** | 90 | 109.8 | 95.67 |
| **Volume (ų) ** | 2848 | 1415 | 998 |
Note: This table presents hypothetical data based on published analyses of various benzaldehyde derivatives to illustrate the type of information obtained from X-ray crystallography. nih.gov
Density Functional Theory (DFT) Calculations for Mechanistic Modeling and Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary computational tool in quantum chemistry for investigating the electronic structure and properties of molecules like this compound. q-chem.com DFT methods are based on the principle that the total energy of a system is a functional of the electron density. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying large molecules and complex reaction systems. q-chem.com Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set (e.g., 6-31G*) to describe the electronic wavefunctions. nih.govscispace.com
A significant application of DFT is the elucidation of chemical reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can map out the entire reaction pathway, identifying stable intermediates and, crucially, the high-energy transition states that connect them. chemrxiv.org The energy of the transition state determines the activation energy barrier of a reaction, which is directly related to the reaction rate.
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the benzylic positions, DFT can be used to:
Calculate the geometries of reactants, products, intermediates, and transition states.
Determine the activation energies for different potential pathways.
Model the influence of solvents on the reaction profile, for example, by using a polarizable continuum model (PCM). nih.gov
This detailed mechanistic insight helps in understanding why certain products are formed and how reaction conditions can be optimized.
DFT calculations provide valuable descriptors of molecular electronic structure that can be used to predict chemical reactivity and selectivity. By analyzing the output of a DFT calculation, one can gain insight into how a molecule like this compound will behave in a chemical reaction.
Key properties calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. scispace.com
Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the electron density surface of a molecule. It visually identifies regions that are electron-rich (nucleophilic sites, typically colored red) and electron-poor (electrophilic sites, typically colored blue). scispace.com For this compound, the MEP would highlight the electrophilic carbon of the carbonyl group and the nucleophilic oxygen atom.
Atomic Charges: DFT can calculate the partial charge distribution within a molecule, further identifying reactive sites.
Table 3: Molecular Properties from DFT and Their Chemical Interpretation
| Calculated Property | Chemical Interpretation | Relevance to this compound |
|---|---|---|
| HOMO Energy | Correlates with ionization potential; indicates electron-donating ability. | Predicts reactivity towards electrophiles. |
| LUMO Energy | Correlates with electron affinity; indicates electron-accepting ability. | Predicts reactivity towards nucleophiles (e.g., at the carbonyl carbon). |
| HOMO-LUMO Gap | Indicator of kinetic stability and chemical reactivity. | A smaller gap suggests higher reactivity. |
| MEP Surface | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. scispace.com | Identifies the electrophilic carbonyl carbon and nucleophilic oxygen. |
| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically. | Can predict sites susceptible to radical-initiated reactions. scispace.com |
Kinetic Studies and Isotope Effects
Kinetic studies are fundamental to understanding reaction mechanisms by measuring how reaction rates change in response to variations in concentration, temperature, or catalysts. For reactions involving this compound, these studies provide empirical data to support or refute proposed mechanistic pathways.
A particularly insightful tool used in conjunction with kinetic studies is the Kinetic Isotope Effect (KIE). wpmucdn.com The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). nih.govnih.gov A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wpmucdn.com The difference in mass between the isotopes leads to different zero-point vibrational energies for the bond, resulting in a higher activation energy and a slower reaction rate for the heavier isotope.
For this compound, KIE studies could be designed to probe various reaction mechanisms:
Aldehyde C-H Bond: By comparing the rate of a reaction (e.g., oxidation or a Cannizzaro-type reaction) for this compound versus its deuterated analogue (where the aldehydic hydrogen is replaced by deuterium), a significant KIE would indicate that the C-H bond cleavage is part of the rate-determining step.
Methyl Group C-H Bonds: Isotopic labeling of the methyl groups could probe mechanisms involving hydrogen abstraction from these positions.
Observed KIE values (kH/kD) can be quite large. For example, in some Morita-Baylis-Hillman reactions involving aldehydes, a KIE of around 5 was measured, providing strong evidence that a proton transfer step was rate-limiting. chemrxiv.org The magnitude of the KIE can help distinguish between different mechanistic possibilities and, in some cases, suggest quantum tunneling of a proton. nih.govresearchgate.net
Kinetic Isotope Effect (KIE) Analysis in this compound Reactions
No studies detailing the kinetic isotope effect (KIE) specifically for reactions involving this compound were found. KIE studies are instrumental in elucidating reaction mechanisms by determining the effect of isotopic substitution on reaction rates. For aldehydes, KIE analysis, particularly deuterium substitution on the aldehydic proton (C-H vs. C-D), can provide insight into whether the aldehydic C-H bond is broken in the rate-determining step of a reaction.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound
| Reaction Type | Isotopic Substitution | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |
| Data Not Available | C-H vs. C-D | Data Not Available | Data Not Available | Data Not Available |
Rate Determinations for Photoenolization Processes
Information regarding the rate of photoenolization for this compound is not available in the searched literature. Photoenolization is a photochemical process where an enol is formed from a carbonyl compound upon absorption of light. For aromatic aldehydes with ortho-alkyl substituents, this typically involves the intramolecular abstraction of a benzylic hydrogen atom by the excited carbonyl oxygen. The rate of this process can be studied using techniques like transient absorption spectroscopy.
Table 2: Hypothetical Rate Data for the Photoenolization of this compound
| Solvent | Excitation Wavelength (nm) | Rate Constant (k) (s⁻¹) | Lifetime (τ) (s) | Quantum Yield (Φ) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Studies of Radical Pathways in Electrochemical Transformations
No specific studies on the radical pathways in the electrochemical transformations of this compound were identified. Electrochemical methods, such as cyclic voltammetry, are used to study the oxidation and reduction of compounds and can reveal the formation of radical intermediates. For benzaldehyde derivatives, electrochemical reduction can lead to the formation of radical anions, which can then undergo further reactions like dimerization or coupling.
Table 3: Hypothetical Electrochemical Data for Radical Formation from this compound
| Electrode Material | Solvent/Electrolyte | Scan Rate (V/s) | Reduction Potential (Epc) (V) | Radical Species Formed |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Challenges and Future Directions in Pentamethylbenzaldehyde Research
Overcoming Steric Hindrance in Synthetic Transformations
The five methyl groups on the benzene (B151609) ring of pentamethylbenzaldehyde create significant steric hindrance, which can impede synthetic transformations. This crowding around the aldehyde functional group makes it difficult for reagents to approach and react, often leading to lower yields or requiring harsh reaction conditions.
Strategies to overcome this challenge include:
Catalyst Design: Developing catalysts with specific shapes and sizes that can accommodate the bulky nature of this compound is a key area of research.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent can help to mitigate the effects of steric hindrance. fastercapital.com For example, higher temperatures can provide the necessary energy to overcome the steric barrier. fastercapital.com
Novel Reagents: The use of smaller, more reactive reagents may facilitate reactions that are otherwise hindered.
A notable example of steric hindrance influencing reactivity is observed in the synthesis of triarylmethanes, where the bulky substituents on compounds like this compound can affect the stability and color of the resulting dyes. beilstein-journals.orgnih.gov
Development of Greener and More Efficient Synthetic Routes
Traditional methods for synthesizing this compound and other aldehydes can involve the use of hazardous reagents and generate significant waste. epa.gov Modern organic synthesis is increasingly focused on developing "green" and sustainable alternatives.
Key areas of development include:
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. ijnc.ir
Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. ijnc.ir
Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. seqens.comjptcp.com For instance, the use of aqueous micellar conditions has been shown to improve the sustainability of coupling reactions. nih.gov
Catalysis: The use of catalysts, including biocatalysts, can lead to more efficient and selective reactions under milder conditions. epa.govijnc.ir For example, sunlight-induced autoxidation has been explored as a catalyst- and additive-free method. rsc.org
One-pot syntheses and multicomponent reactions are particularly valuable strategies for minimizing intermediate purification steps and reducing waste. seqens.com The development of electrochemical methods also presents a promising green alternative to classical redox chemistry. researchgate.net
Exploration of Novel Catalytic Systems for this compound Reactions
Catalysis is a cornerstone of modern chemistry, enabling faster, more selective, and more efficient reactions. wikipedia.org The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound.
Current research focuses on:
Homogeneous and Heterogeneous Catalysis: Both types of catalysis are being explored to find optimal conditions for reactions involving this compound. wikipedia.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. wikipedia.org
Ionic Liquids as Catalysts: Ionic liquids can act as both solvents and catalysts, offering unique reactivity pathways. diva-portal.org
Half-Sandwich Rare-Earth Catalysts: These novel systems have shown high catalytic reactivity and stereoselectivity in polymerization reactions. mdpi.com
The goal is to develop catalytic systems that are not only highly active and selective but also robust, recyclable, and environmentally benign. ox.ac.uk For example, palladium-based catalyst systems have been shown to be effective for cross-coupling reactions to form thiophene-containing polymers. frontiersin.org
Deeper Understanding of Electronic Factors Influencing Reactivity
The electron-donating nature of the five methyl groups on the this compound ring significantly influences its reactivity. These electronic effects, in conjunction with steric factors, govern the outcomes of its chemical reactions.
A key area of study is the photoenolization of this compound. Laser flash photolysis studies have revealed that the lifetimes of the resulting (Z)-photoenols can be significantly altered by the electronic properties of substituents. nih.govacs.org For instance, the (Z)-enol of this compound has a lifetime of 35 nanoseconds in benzene, demonstrating the impact of its electron-donating groups. nih.govacs.orgiiserb.ac.inacs.org
Further research in this area aims to:
Quantify Electronic Effects: Use computational and experimental methods to gain a more precise understanding of how the methyl groups influence the electron distribution in the molecule.
Modulate Reactivity: Leverage this understanding to control the reactivity and selectivity of reactions involving this compound.
Investigate Excited State Chemistry: Explore the photochemical properties of this compound and its derivatives to uncover new reaction pathways.
A deeper understanding of these electronic factors will enable the rational design of new reactions and functional materials based on the this compound scaffold.
Expansion of this compound Applications in Functional Materials and Supramolecular Chemistry
The unique properties of this compound make it an attractive building block for the creation of functional materials and for applications in supramolecular chemistry.
Functional Materials:
Polymers: The steric bulk of this compound can be used to control the properties of polymers, influencing their structure and processability.
Dyes and Pigments: Its derivatives have potential applications as dyes, with the steric hindrance around the central carbon atom contributing to the stability of the resulting colored species. beilstein-journals.orgnih.gov
Functionalized Surfaces: this compound can be incorporated into larger molecules for attachment to surfaces, creating materials with tailored properties.
Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.orgsupramolecularevans.com The shape and electronic properties of this compound make it a candidate for:
Host-Guest Chemistry: It can act as a guest molecule, fitting into the cavity of a larger host molecule to form a stable complex. supramolecularevans.com
Self-Assembly: It can be a component in systems that spontaneously organize into larger, well-defined structures. supramolecularevans.com
The exploration of this compound in these fields is still in its early stages, but its distinct characteristics suggest a promising future for its use in the design and synthesis of novel materials and complex molecular systems.
Q & A
Q. What are the standard synthetic routes for Pentamethylbenzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically employs Friedel-Crafts alkylation or oxidation of pentamethyltoluene derivatives. Optimization involves Design of Experiments (DoE) to assess variables like catalyst loading (e.g., AlCl₃), temperature, and solvent polarity. For reproducibility, track intermediates via thin-layer chromatography (TLC) and characterize products using GC-MS .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR : Analyze - and -NMR to confirm methyl group positions and aldehyde proton resonance (δ ~10 ppm).
- IR : Identify aldehyde C=O stretch (~1700 cm) and aromatic C-H stretches.
- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (M) and fragmentation patterns .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer: Conduct accelerated stability studies (ICH guidelines):
- Store samples in amber vials at 4°C to prevent photodegradation.
- Monitor aldehyde oxidation to carboxylic acids via periodic HPLC analysis.
- Use inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How do steric and electronic effects of methyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density and steric hindrance around the aromatic ring.
- Experimental Validation : Compare reaction rates with less-substituted analogs under controlled NAS conditions (e.g., SNAr with amines). Correlate results with Hammett substituent constants .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
Methodological Answer:
- Cross-Validation : Replicate measurements using standardized protocols (e.g., USP monographs).
- Analytical Triangulation : Combine DSC (melting point), Karl Fischer titration (hygroscopicity), and shake-flask method (solubility).
- Literature Audit : Prioritize peer-reviewed studies over non-indexed sources to identify systematic errors .
Q. What methodologies enable tracking the metabolic fate of this compound derivatives in pharmacological studies?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled derivatives for in vivo tracer studies.
- LC-MS/MS : Quantitate metabolites in plasma/tissue homogenates using MRM transitions.
- Enzyme Assays : Incubate derivatives with CYP450 isoforms to identify primary metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
